Cas no 1806016-95-4 (Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate)

Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate
-
- インチ: 1S/C8H5F4NO2/c1-15-8(14)6-5(10)3(7(11)12)2-4(9)13-6/h2,7H,1H3
- InChIKey: OMPIMWDLAFRUCL-UHFFFAOYSA-N
- ほほえんだ: FC1C(C(=O)OC)=NC(=CC=1C(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 239
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 39.2
Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029072409-250mg |
Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate |
1806016-95-4 | 97% | 250mg |
$484.80 | 2022-04-01 | |
Alichem | A029072409-1g |
Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate |
1806016-95-4 | 97% | 1g |
$1,519.80 | 2022-04-01 | |
Alichem | A029072409-500mg |
Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate |
1806016-95-4 | 97% | 500mg |
$823.15 | 2022-04-01 |
Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate 関連文献
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylateに関する追加情報
Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1806016-95-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate, identified by its CAS number 1806016-95-4, represents a significant compound in the realm of pharmaceutical chemistry. This pyridine derivative features a unique structural framework that has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry. The presence of multiple fluorine atoms and a difluoromethyl group imparts distinct electronic and steric properties, making it a valuable building block for constructing complex molecular architectures.
The compound's significance is underscored by its role as an intermediate in the synthesis of various pharmacologically active agents. Its pyridine core, flanked by fluorinated substituents, facilitates the introduction of additional functional groups through a series of well-established chemical transformations. These transformations include nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and palladium-mediated coupling processes, which are integral to modern drug discovery methodologies.
In recent years, the demand for fluorinated pyridines has surged due to their demonstrated efficacy in enhancing the bioavailability and metabolic stability of pharmaceutical compounds. The electron-withdrawing nature of fluorine atoms can modulate the reactivity of adjacent functional groups, thereby influencing the overall pharmacokinetic profile of drug candidates. This has led to extensive research into optimizing synthetic routes for accessing such fluorinated heterocycles.
One notable application of Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate is in the development of kinase inhibitors, a class of drugs that target aberrant signaling pathways in cancer and inflammatory diseases. The compound's structural features allow for the facile introduction of additional moieties that can selectively interact with specific kinase domains. Recent studies have highlighted its utility in generating lead compounds that exhibit potent inhibitory activity against tyrosine kinases, which are critical targets in oncology research.
The synthesis of Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic techniques, such as flow chemistry and microwave-assisted synthesis, have been employed to improve yield and scalability. These methods not only enhance efficiency but also minimize waste generation, aligning with the principles of green chemistry. The compound's stability under various reaction conditions further underscores its suitability as a robust intermediate in industrial-scale pharmaceutical manufacturing.
The incorporation of fluorinated pyridines into drug candidates has been linked to improved pharmacological properties, including enhanced binding affinity and reduced susceptibility to metabolic degradation. For instance, studies have demonstrated that compounds containing the 3,6-difluoro motif exhibit prolonged half-lives in vivo due to their resistance to enzymatic hydrolysis. This attribute is particularly valuable for drugs that require extended therapeutic action.
The role of Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate extends beyond kinase inhibitors; it has also been explored in the development of antiviral and antibacterial agents. The electron-deficient nature of the pyridine ring and the presence of fluorinated substituents create a conducive environment for interacting with biological targets such as viral proteases and bacterial enzymes. Researchers have leveraged these interactions to design novel therapeutic strategies against emerging pathogens.
The growing interest in fluorinated heterocycles has spurred innovation in synthetic methodologies tailored to their preparation. Catalytic processes that employ transition metals have been particularly effective in constructing complex fluorinated pyridines with high regioselectivity. These advancements have not only streamlined access to Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate but also paved the way for exploring other structurally related compounds with potential therapeutic applications.
In conclusion, Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1806016-95-4) stands as a cornerstone intermediate in contemporary pharmaceutical synthesis. Its unique structural attributes and broad applicability make it indispensable in the quest for novel therapeutic agents targeting diverse diseases. As research continues to uncover new synthetic pathways and pharmacological applications, this compound is poised to remain at the forefront of medicinal chemistry innovation.
1806016-95-4 (Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate) 関連製品
- 2229334-84-1(methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate)
- 1052552-43-8((2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride)
- 1804771-41-2(6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid)
- 2097894-37-4(1-1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione)
- 99233-26-8(5-Chloro-2-nitroacetylaniline)
- 1213306-62-7(4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol)
- 2034454-84-5(5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane)
- 98709-76-3(Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-)
- 1706163-73-6(8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)
- 78060-44-3(2-(Chloromethyl)-4-methylpyrimidine)




